7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
CAS No.:
Cat. No.: VC17831596
Molecular Formula: C7H13N3
Molecular Weight: 139.20 g/mol
* For research use only. Not for human or veterinary use.
![7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine -](/images/structure/VC17831596.png)
Specification
Molecular Formula | C7H13N3 |
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Molecular Weight | 139.20 g/mol |
IUPAC Name | 7-methyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyrimidine |
Standard InChI | InChI=1S/C7H13N3/c1-6-2-4-10-5-3-8-7(10)9-6/h6H,2-5H2,1H3,(H,8,9) |
Standard InChI Key | DEDWQFCSCVYNMA-UHFFFAOYSA-N |
Canonical SMILES | CC1CCN2CCN=C2N1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS: 1698095-59-8) belongs to the imidazopyrimidine family, a class of nitrogen-containing heterocycles. The compound’s IUPAC name, 6-methyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine, reflects its partially hydrogenated bicyclic framework . Key identifiers include:
Property | Value |
---|---|
Molecular Formula | C₇H₁₃N₃ |
Molecular Weight | 139.20 g/mol |
SMILES Notation | CC1CN=C2NCCN2C1 |
InChIKey | PYYFCCPPJAZNBM-UHFFFAOYSA-N |
The saturated rings reduce aromaticity, enhancing solubility in polar solvents compared to fully aromatic analogs .
Stereoelectronic Features
The compound’s bicyclic system adopts a chair-like conformation in the pyrimidine ring, with the methyl group at C7 occupying an equatorial position to minimize steric strain . Nuclear magnetic resonance (NMR) studies of related imidazopyrimidines reveal distinct chemical shifts for methyl protons (δ ~2.1–2.4 ppm) and imidazole NH groups (δ ~7.7 ppm) . These features are critical for intermolecular interactions, such as hydrogen bonding with biological targets.
Synthetic Methodologies
Cyclocondensation of 2-Amino-4-methylpyrimidine
The most efficient route involves refluxing 2-amino-4-methylpyrimidine with phenacyl bromide derivatives in absolute ethanol (5 h, 78% yield) . Mechanistically, the amino group attacks the electrophilic carbonyl carbon of phenacyl bromide, followed by cyclodehydration to form the imidazopyrimidine core (Scheme 1) :
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Dissolve 2-amino-4-methylpyrimidine (1 equiv.) in ethanol.
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Add phenacyl bromide (1 equiv.) and reflux for 5 hours.
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Extract with chloroform, dry with Na₂SO₄, and recrystallize from ethyl acetate/ethanol.
This method prioritizes atom economy and avoids costly catalysts, making it scalable for industrial applications .
Alternative Routes Using Pyran-2-one Derivatives
Physicochemical Properties
Experimental data for 7-methyl-imidazopyrimidine remain limited, but computational models predict:
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LogP (Partition Coefficient): ~0.85, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Polar Surface Area: 45 Ų, suggesting favorable solubility in aqueous media .
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pKa: The imidazole nitrogen exhibits a pKa of ~6.5, enabling protonation at physiological pH.
Comparatively, the 5,7-diethyl-2-methyl analog (C₁₁H₂₁N₃) shows higher LogP (1.92) due to alkyl substituents, underscoring the role of methylation in tuning pharmacokinetics.
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a scaffold for developing kinase inhibitors, particularly targeting CDK4/6 in hormone receptor-positive breast cancer . Structure-activity relationship (SAR) studies highlight the necessity of the 7-methyl group for maintaining binding affinity .
Material Science
Imidazopyrimidines functionalized with electron-withdrawing groups exhibit tunable luminescence, enabling applications in organic light-emitting diodes (OLEDs) . The 7-methyl derivative’s rigid structure enhances thermal stability, with a decomposition temperature exceeding 300°C .
Challenges and Future Directions
Synthetic Optimization
Current yields (78%) could be improved via microwave-assisted synthesis or flow chemistry, reducing reaction times and byproduct formation .
Toxicological Profiling
In silico toxicity predictions (e.g., ProTox-II) indicate potential hepatotoxicity (Probability = 0.72), necessitating in vivo studies to validate safety .
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